(S)-3-N-Cbz-amino-succinimide
Overview
Description
(S)-3-N-Cbz-amino-succinimide is an anticonvulsant. It inhibits tonic convulsions induced by pentylenetetrazole and maximal electric shock (MES) in mice (ED50s = 78.1 and 103 mg/kg, respectively).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Succinimide Derivatives as Building Blocks : Succinimide derivatives, including (S)-3-N-Cbz-amino-succinimide, serve as crucial intermediates in synthesizing phosphonic esters of amino bisphosphonic acids such as pamidronate, alendronate, and neridronate. These compounds have significant applications in treating bone disorders (Guénin et al., 2007).
Facilitating Drug Solubility and Stability : Research has explored how co-crystals containing succinimide derivatives can modulate the solubility and biological activity of pharmaceutical compounds, offering a method to enhance drug efficacy and stability (Dalpiaz et al., 2018).
Biomedical Research and Applications
Anticonvulsant Activities : Succinimide derivatives, synthesized from (S)-N-Cbz-serine, have been evaluated for their anticonvulsant activities, demonstrating potential as novel treatments for epilepsy (Sharma et al., 2008).
Biological Activities of Succinimide Derivatives : A comprehensive review of succinimide derivatives has highlighted their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and antimicrobial properties, underscoring their importance in drug discovery (Zhao et al., 2020).
Chemical and Material Science Applications
Unexpected Fluorescence : A study discovered unexpected fluorescence from polymers containing dithio/amino-succinimides, challenging the conventional understanding of succinimides as fluorescence quenchers and opening new avenues for developing fluorescent materials (Yan et al., 2015).
Gene Vector Development : Amino acid-based polymers derived from succinimides, including those related to this compound, have been developed for use as biodegradable gene vectors, demonstrating the potential for safer and more efficient gene therapy applications (Shen et al., 2013).
Properties
IUPAC Name |
benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435375 | |
Record name | (S)-3-N-Cbz-amino-succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60846-91-5 | |
Record name | (S)-3-N-Cbz-amino-succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.